molecular formula C15H16O3 B14686505 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester CAS No. 34304-74-0

2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester

Katalognummer: B14686505
CAS-Nummer: 34304-74-0
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: ORZCLEADDZQQRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . . This compound is characterized by its peroxycarboxylic acid ester functional group, which is known for its reactivity in various chemical processes.

Vorbereitungsmethoden

The synthesis of 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester typically involves the reaction of 2-naphthoic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxycarboxylic acid ester group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester include:

The uniqueness of this compound lies in its peroxycarboxylic acid ester group, which imparts distinct oxidative properties and reactivity compared to other naphthalene derivatives.

Eigenschaften

CAS-Nummer

34304-74-0

Molekularformel

C15H16O3

Molekulargewicht

244.28 g/mol

IUPAC-Name

tert-butyl naphthalene-2-carboperoxoate

InChI

InChI=1S/C15H16O3/c1-15(2,3)18-17-14(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3

InChI-Schlüssel

ORZCLEADDZQQRS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OOC(=O)C1=CC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.